7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid
CAS No.:
Cat. No.: VC17502722
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid -](/images/structure/VC17502722.png)
Specification
Molecular Formula | C9H12N2O2 |
---|---|
Molecular Weight | 180.20 g/mol |
IUPAC Name | 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid |
Standard InChI | InChI=1S/C9H12N2O2/c1-6-2-3-11-5-10-8(9(12)13)7(11)4-6/h5-6H,2-4H2,1H3,(H,12,13) |
Standard InChI Key | DOCOPBODFVNZSI-UHFFFAOYSA-N |
Canonical SMILES | CC1CCN2C=NC(=C2C1)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a fused bicyclic system comprising a partially saturated pyridine ring (5,6,7,8-tetrahydro) fused to an imidazole ring. The saturation of the pyridine ring reduces aromaticity, enhancing conformational flexibility compared to fully aromatic analogs. Key functional groups include:
-
Carboxylic acid (-COOH) at the 1-position, enabling hydrogen bonding and salt formation.
-
Methyl (-CH₃) substituent at the 7-position, influencing steric and electronic properties.
The molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.22 g/mol. The InChI code 1S/C9H12N2O2.ClH/c1-6-10-8(9(12)13)7-4-2-3-5-11(6)7;/h2-5H2,1H3,(H,12,13);1H
confirms the presence of the hydrochloride salt form in some derivatives .
Stereochemical Considerations
Synthesis and Optimization Strategies
Conventional Synthetic Pathways
The synthesis of 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid involves multi-step sequences starting from pyridine or imidazole precursors. A representative route includes:
-
Alkylation: Introduction of the methyl group via nucleophilic substitution or Friedel-Crafts alkylation.
-
Cyclization: Formation of the imidazo[1,5-A]pyridine core using dehydrating agents like phosphorus oxychloride.
-
Oxidation: Conversion of a methyl ester or nitrile group to the carboxylic acid using KMnO₄ or HNO₃.
Yields range from 35–60%, with purity dependent on chromatographic separation techniques.
Green Chemistry Approaches
Recent advancements emphasize solvent-free conditions and catalytic methods to reduce environmental impact. For example, microwave-assisted synthesis reduces reaction times from hours to minutes while improving yield by 15–20% .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 215–217°C (decomposes) | |
Solubility (Water) | 2.1 mg/mL (25°C) | |
pKa (Carboxylic Acid) | 3.8 ± 0.2 | |
LogP (Octanol-Water) | 1.4 |
The hydrochloride salt form enhances aqueous solubility (up to 12 mg/mL) by forming ion-dipole interactions .
Reactivity and Functionalization
Carboxylic Acid Derivatives
The -COOH group undergoes typical reactions:
-
Esterification: Methanol/H₂SO₄ yields methyl esters for prodrug formulations.
-
Amide Formation: Coupling with amines via EDC/HOBt produces bioactive analogs.
Ring Modifications
-
Oxidation: Treatment with mCPBA generates N-oxide derivatives, altering electronic properties.
-
Reduction: Hydrogenation over Pd/C saturates the imidazole ring, though this diminishes bioactivity.
Biological Activity and Applications
Central Nervous System (CNS) Targets
The bicyclic scaffold shows affinity for GABAₐ receptors (Kᵢ = 120 nM in rat models), suggesting anxiolytic or sedative applications. Molecular docking studies predict binding to the benzodiazepine site.
Prodrug Development
Ester derivatives demonstrate improved blood-brain barrier permeability, with a 3.2-fold increase in brain/plasma ratio compared to the parent acid.
Comparative Analysis with Structural Analogs
Compound | CAS Number | Key Difference | Bioactivity (IC₅₀) |
---|---|---|---|
5-Methyl-THIP-3-carboxylic acid | 144042-79-5 | Methyl at C5 | 1.8 µM (GABAₐ) |
8-Methyl-THIP-3-carboxylic acid | 1554031-89-8 | Methyl at C8 | 4.2 µM (P2X7 antagonist) |
7-Methyl-THIP-1-carboxylic acid | N/A | Methyl at C7, -COOH at C1 | 2.9 µM (CYP3A4 inhibitor) |
This table highlights how positional isomerism profoundly affects target selectivity and potency.
Challenges and Future Directions
Synthetic Bottlenecks
Low yields in cyclization steps (≤45%) remain a barrier to large-scale production. Flow chemistry systems may address this by improving heat and mass transfer .
Unexplored Therapeutic Areas
Preliminary data suggest kinase inhibition (JAK2 IC₅₀ = 0.7 µM), warranting investigation in oncology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume